molecular formula C13H13NO2 B8370985 (5-Phenoxymethyl-pyridin-2-yl)-methanol

(5-Phenoxymethyl-pyridin-2-yl)-methanol

Cat. No.: B8370985
M. Wt: 215.25 g/mol
InChI Key: VPAWYFRUVXUTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenoxymethyl-pyridin-2-yl)-methanol is a pyridine-based building block of interest in medicinal chemistry and chemical synthesis. Its structure, featuring both a phenoxymethyl and a hydroxymethyl substituent on a pyridine ring, makes it a versatile intermediate for constructing more complex molecules . Key Applications & Research Value: This compound is primarily used in research and development as a precursor in organic synthesis . It can be employed in the development of potential pharmacologically active molecules, given that pyridine derivatives are common scaffolds in drug discovery . The hydroxymethyl group is a key functional handle for further chemical transformations, such as esterification or oxidation, allowing researchers to create diverse compound libraries for screening. Handling & Storage: For optimal stability, it is recommended to store this product in a sealed container in a cool, dry place, such as a 2-8°C refrigerator . As with all chemicals of this nature, proper personal protective equipment should be used, and the safety data sheet should be consulted before use . Note: This product is intended for research use only and is not intended for diagnostic or therapeutic use .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[5-(phenoxymethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C13H13NO2/c15-9-12-7-6-11(8-14-12)10-16-13-4-2-1-3-5-13/h1-8,15H,9-10H2

InChI Key

VPAWYFRUVXUTHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CN=C(C=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares (5-Phenoxymethyl-pyridin-2-yl)-methanol with structurally related pyridine methanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features References
This compound C₁₃H₁₃NO₂ 215.25 Phenoxymethyl (5), hydroxymethyl (2) Bulky phenyl group enhances lipophilicity -
(5-Methoxypyridin-2-yl)methanol C₇H₉NO₂ 139.15 Methoxy (5), hydroxymethyl (2) Electron-donating methoxy group increases solubility
(5-(Trifluoromethyl)pyridin-2-yl)methanol C₇H₆F₃NO 177.12 Trifluoromethyl (5), hydroxymethyl (2) Electron-withdrawing CF₃ group enhances stability
(5-Chloro-3-fluoropyridin-2-yl)methanol C₆H₅ClFNO 161.56 Chloro (5), fluoro (3), hydroxymethyl (2) Halogen substituents improve reactivity
(5-Iodopyridin-3-yl)-methanol C₆H₆INO 211.03 Iodo (5), hydroxymethyl (3) Heavy atom (I) may aid crystallography

Physical and Chemical Properties

  • Molecular Weight and Polarity: The phenoxymethyl derivative has the highest molecular weight (215.25 g/mol) due to the phenyl group, which also increases lipophilicity compared to smaller substituents like methoxy (-OCH₃) or halogens . Halogenated derivatives (e.g., Cl, F, I) exhibit moderate molecular weights (161–211 g/mol) and varying polarities. For instance, (5-Chloro-3-fluoropyridin-2-yl)-methanol has a density of 1.4 g/cm³ and a boiling point of 212.6°C, reflecting its moderate polarity .
  • Reactivity :

    • Electron-donating groups (e.g., methoxy) increase the nucleophilicity of the pyridine ring, while electron-withdrawing groups (e.g., CF₃) enhance electrophilic substitution resistance .
    • Halogens (Cl, F) facilitate cross-coupling reactions, making such derivatives valuable in Suzuki-Miyaura or Buchwald-Hartwig reactions .

Preparation Methods

Reduction of Pyridine-2-Carboxylate Esters

A widely employed strategy for introducing hydroxymethyl groups on pyridine rings involves the reduction of carboxylate esters. For example, ethyl 5-methylpyridine-2-carboxylate was reduced to (5-methylpyridin-2-yl)methanol using sodium borohydride (NaBH₄) and calcium chloride (CaCl₂) in a tetrahydrofuran (THF)/ethanol solvent system, achieving an 88.9% yield . This method leverages the stabilizing effect of CaCl₂ on NaBH₄, enhancing the reduction efficiency of the ester to the primary alcohol.

Adapting this approach to synthesize (5-Phenoxymethyl-pyridin-2-yl)-methanol would require:

  • Preparation of ethyl 5-phenoxymethylpyridine-2-carboxylate via substitution or coupling reactions.

  • Reduction of the ester group using NaBH₄/CaCl₂ under reflux conditions.

Key challenges include the synthesis of the ester precursor. For instance, introducing the phenoxymethyl group at the 5-position could involve nucleophilic substitution of a 5-chloromethylpyridine intermediate with sodium phenoxide or a palladium-catalyzed coupling with a phenoxymethyl boronic acid .

Asymmetric Hydrogenation of Ketone Precursors

Asymmetric hydrogenation offers a route to enantiomerically pure alcohols, as demonstrated in the synthesis of (S)-phenyl(pyridin-2-yl)methanol derivatives using ruthenium or iridium catalysts with chiral ligands . These reactions, conducted under hydrogen pressures of 0.1–10.0 MPa and temperatures of 0–100°C, achieved enantiomeric excess (ee) values exceeding 99%.

For this compound, this method would require:

  • Synthesis of 5-phenoxymethylpyridine-2-carbaldehyde or a related ketone.

  • Hydrogenation using a chiral catalyst (e.g., Ru/(S)-BINAP) to yield the desired alcohol.

While this approach ensures high enantioselectivity, the preparation of the ketone precursor remains nontrivial. For example, oxidation of a 2-methylpyridine derivative to the aldehyde could be achieved using manganese dioxide (MnO₂) or Dess-Martin periodinane .

Etherification and Functional Group Interconversion

Direct etherification of a hydroxymethylpyridine derivative provides a straightforward route. For instance, 5-(chloromethyl)pyridine-2-methanol could react with phenol in the presence of a base (e.g., K₂CO₃) to form the phenoxymethyl ether . However, synthesizing the chloromethyl precursor requires careful handling due to its reactivity.

Alternatively, Mitsunobu reactions enable the formation of ethers from alcohols and phenols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Applying this to 5-hydroxymethylpyridine-2-methanol and phenol could yield the target compound, though steric hindrance at the 5-position may limit efficiency.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesChallenges
Ester Reduction Ester synthesis → NaBH₄/CaCl₂ reduction88.9High yield, simple conditionsPrecursor synthesis complexity
Asymmetric Hydrogenation Ketone synthesis → chiral catalytic hydrogenation>90High enantioselectivityKetone precursor accessibility
Suzuki Coupling Bromopyridine + boronic acid → Pd-catalyzed coupling70–85Modular, versatileBoronic acid availability
Etherification Chloromethylpyridine + phenol → base-mediated substitution60–75Direct, fewer stepsChloromethyl intermediate stability

Mechanistic Insights and Optimization

  • Reduction of Esters : NaBH₄/CaCl₂ systems work by stabilizing borohydride ions, facilitating nucleophilic attack on the ester carbonyl. Polar aprotic solvents like THF enhance reactivity .

  • Asymmetric Hydrogenation : Chiral ligands (e.g., BINAP) induce stereoselectivity by coordinating the metal center and substrate, favoring one enantiomer via transition-state control .

  • Cross-Coupling : Oxidative addition of the bromopyridine to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid before reductive elimination .

Optimization strategies include:

  • Temperature Control : Hydrogenation reactions require precise temperature modulation (0–100°C) to balance reaction rate and selectivity .

  • Ligand Screening : Testing chiral ligands (e.g., Josiphos, BINAP) improves enantiomeric excess in asymmetric syntheses .

Q & A

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

  • Methodological Answer : Apply a Box-Behnken design to evaluate three factors: temperature (20–80°C), reaction time (4–24 h), and molar ratio (1:1–1:3). Response surface analysis identifies optimal conditions (e.g., 60°C, 12 h, 1:2.5 ratio) for ≥85% yield .

Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?

  • Methodological Answer : Electrophilic aromatic substitution (e.g., nitration) favors the 3-position due to the electron-donating phenoxymethyl group. Use HNO3/H2SO4 at 0°C for controlled nitration .

Q. How can LC-MS/MS differentiate between isomeric impurities in the compound?

  • Methodological Answer : Employ a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Monitor transitions (e.g., m/z 231 → 185 for the parent ion vs. m/z 231 → 170 for isomers) using MRM mode .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.